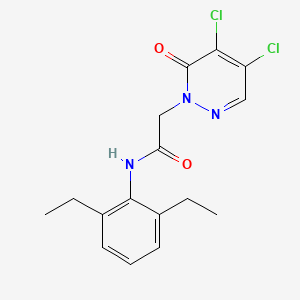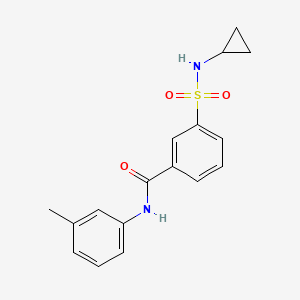
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. DFB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been extensively studied for their ability to modulate estrogen receptor activity.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is not yet fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM), which means it can selectively activate or inhibit estrogen receptor activity in different tissues. This property makes N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide a potentially useful compound in the treatment of estrogen-related diseases, such as breast cancer.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells. N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has also been shown to inhibit the growth of tumors in animal models of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is its potent anti-tumor activity, which makes it a potentially useful compound in cancer research. However, one limitation of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide. One area of interest is the development of more potent and selective SERMs based on the structure of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide. Another potential direction is the investigation of the use of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further research is needed to fully understand the safety and efficacy of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide in humans, and to investigate its potential use in the treatment of other types of cancer.
Métodos De Síntesis
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with 4-methoxyphenol in the presence of a base, followed by reaction with butyric anhydride. The resulting product is then purified using column chromatography to obtain pure N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has been extensively studied for its potential use in various scientific fields. One of the most promising applications of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is in the field of cancer research. Studies have shown that N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide has potent anti-tumor activity in breast cancer cells, and may be useful in the treatment of other types of cancer as well.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-13-5-7-14(8-6-13)23-10-2-3-17(21)20-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILAGOXCYPHCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)

![2-(4-methoxyphenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7480403.png)
![3-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7480408.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)

![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)